molecular formula C10H15N3S B11894609 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)- CAS No. 646056-05-5

1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-

Cat. No.: B11894609
CAS No.: 646056-05-5
M. Wt: 209.31 g/mol
InChI Key: JMYPRDVXIGOHBL-UHFFFAOYSA-N
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Description

5-(1,7-Diazaspiro[44]nonan-7-yl)isothiazole is a chemical compound with a unique spirocyclic structure It is characterized by the presence of an isothiazole ring fused to a diazaspiro nonane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,7-Diazaspiro[4.4]nonan-7-yl)isothiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 5-(1,7-Diazaspiro[4.4]nonan-7-yl)isothiazole may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1,7-Diazaspiro[4.4]nonan-7-yl)isothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The isothiazole ring can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the isothiazole ring, leading to a variety of derivatives.

Scientific Research Applications

5-(1,7-Diazaspiro[4.4]nonan-7-yl)isothiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(1,7-Diazaspiro[4.4]nonan-7-yl)isothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole
  • 2,7-Diazaspiro[3.5]nonane-7-acetic acid

Uniqueness

5-(1,7-Diazaspiro[4.4]nonan-7-yl)isothiazole is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

646056-05-5

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole

InChI

InChI=1S/C10H15N3S/c1-3-10(11-5-1)4-7-13(8-10)9-2-6-12-14-9/h2,6,11H,1,3-5,7-8H2

InChI Key

JMYPRDVXIGOHBL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C3=CC=NS3)NC1

Origin of Product

United States

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